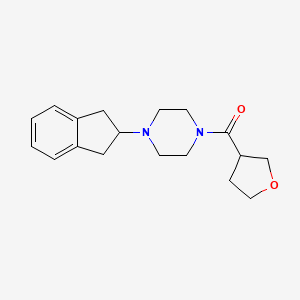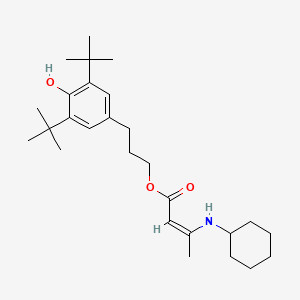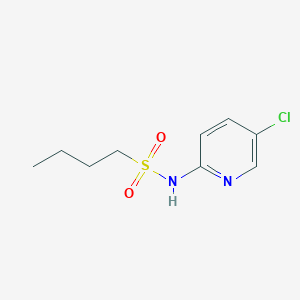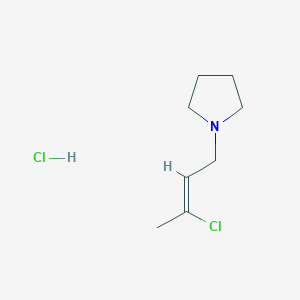
N~3~-(4-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-(4-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology.
Mécanisme D'action
The mechanism of action of N~3~-(4-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters such as dopamine, serotonin, and acetylcholine. It has also been reported to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine in the brain, which are associated with improved cognitive function. It has also been reported to exhibit anti-inflammatory properties, which may be beneficial for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N~3~-(4-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide in lab experiments include its relatively high yield and purity, as well as its potential applications in medicinal chemistry. However, the limitations of using this compound include its complex synthesis method and the lack of a complete understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research on N~3~-(4-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of more efficient synthesis methods. Additionally, the use of this compound in combination with other drugs may be explored to enhance its therapeutic effects. Finally, the development of new derivatives of this compound may also be investigated to improve its pharmacological properties.
Méthodes De Synthèse
The synthesis of N~3~-(4-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide involves the reaction between 4-bromobenzaldehyde and N,N-dimethylpiperidine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced using sodium borohydride to yield the desired compound. The yield of this reaction is relatively high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
N~3~-(4-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been reported to exhibit neuroprotective and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
3-N-(4-bromophenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2/c1-18(2)15(21)19-9-3-4-11(10-19)14(20)17-13-7-5-12(16)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLDGZGKXJYZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2S)-2-amino-3,3-dimethylbutanoyl]-N,N-dimethyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5329005.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B5329030.png)
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5329039.png)


![N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5329064.png)
![N-[4-(diethylamino)benzyl]-1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5329066.png)
![1-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5329069.png)
![2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5329074.png)
![1-methyl-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-tetrazole](/img/structure/B5329082.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid](/img/structure/B5329091.png)
